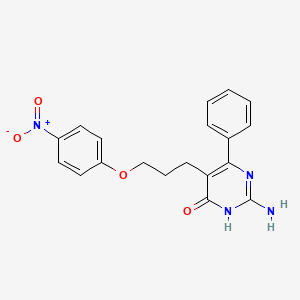
Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C({15})H({14})BrNO It is a member of the benzoxazolium family, characterized by the presence of a benzoxazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzoxazole ring is then alkylated at the 2-position using methylating agents such as methyl iodide or methyl bromide.
Benzylation: The next step involves the introduction of the phenylmethyl group at the 3-position. This is typically done using benzyl bromide in the presence of a base such as potassium carbonate.
Quaternization: Finally, the compound is quaternized with bromine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., hydroxide, cyanide, amines); reactions often conducted in polar solvents like water or alcohols.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted benzoxazolium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The benzoxazole ring system can exhibit fluorescence, making it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific molecular pathways.
Industry
Industrially, this compound is used in the manufacture of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to materials.
Wirkmechanismus
The mechanism by which Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can interact with biological macromolecules, leading to changes in their activity. The phenylmethyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoxazolium, 2-methyl-3-(phenylmethyl)-, chloride
- Benzoxazolium, 2-methyl-3-(phenylmethyl)-, iodide
- Benzoxazolium, 2-methyl-3-(phenylmethyl)-, fluoride
Uniqueness
Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
CAS-Nummer |
63815-92-9 |
|---|---|
Molekularformel |
C15H14BrNO |
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
3-benzyl-2-methyl-1,3-benzoxazol-3-ium;bromide |
InChI |
InChI=1S/C15H14NO.BrH/c1-12-16(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IKJTUTACXVLJOX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2O1)CC3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



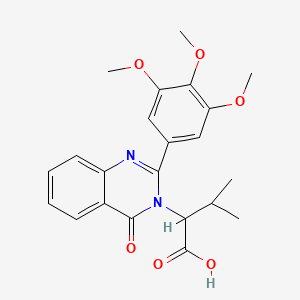

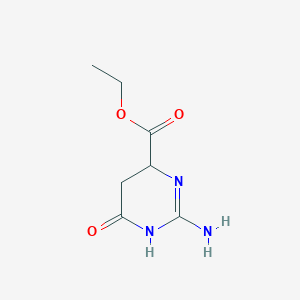
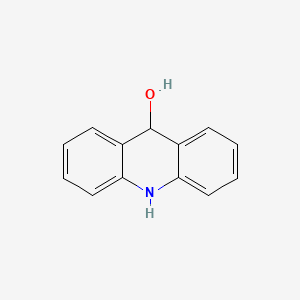

![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)
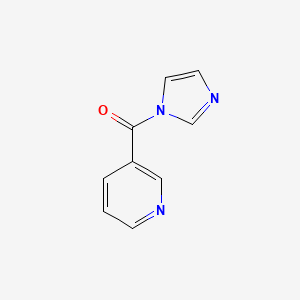

![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)

![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
